
N-(3,4-difluorophenyl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)naphthalene-1-carboxamide is a chemical compound with the following structural formula:
C16H10F2N2O
This compound belongs to the class of substituted 2,3,5,7,11,11a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-5,7-diones. It has been investigated for its potential as an anti-HIV agent .
Preparation Methods
Synthetic Routes: The synthetic routes to prepare N-(3,4-difluorophenyl)naphthalene-1-carboxamide involve chemical reactions that introduce the fluorine-substituted phenyl group onto the naphthalene ring. Specific methods may vary, but a common approach includes nucleophilic aromatic substitution reactions.
Reaction Conditions: Reaction conditions typically involve the use of suitable reagents, solvents, and catalysts. For example, fluorination reactions may employ fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride).
Industrial Production: While specific industrial production methods are proprietary, the compound may be synthesized on a larger scale using optimized processes.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-difluorophenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidative transformations of the carbonyl group.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Nucleophilic aromatic substitution reactions to modify the phenyl group.
Fluorination: Fluorinating agents (e.g., Selectfluor, DAST).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.
Major Products: The major products formed during these reactions include fluorinated derivatives of the naphthalene-1-carboxamide scaffold.
Scientific Research Applications
Medicine: Investigated as an anti-HIV agent.
Chemistry: Used in synthetic methodologies.
Biology: May serve as a tool compound for biological studies.
Mechanism of Action
The exact mechanism by which N-(3,4-difluorophenyl)naphthalene-1-carboxamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways relevant to HIV.
Properties
Molecular Formula |
C17H11F2NO |
|---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H11F2NO/c18-15-9-8-12(10-16(15)19)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21) |
InChI Key |
QRXVDGDSJOVXIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Methylfuran-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10965777.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B10965784.png)
![methyl (2E)-2-(2-chlorobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10965809.png)
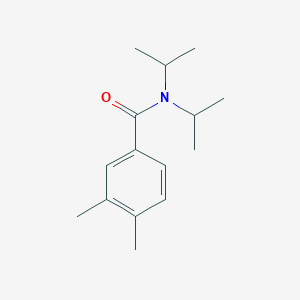
![N-cyclopentyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10965824.png)
![7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10965838.png)
![methyl 2-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamoyl}amino)benzoate](/img/structure/B10965840.png)
![ethyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10965841.png)
![4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10965849.png)
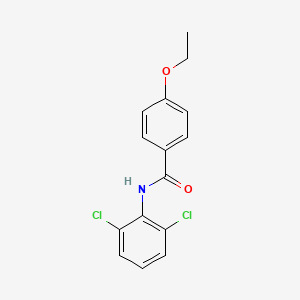
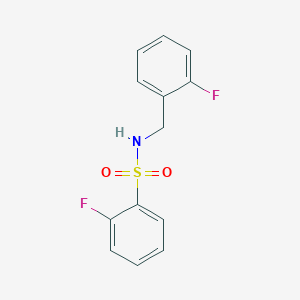
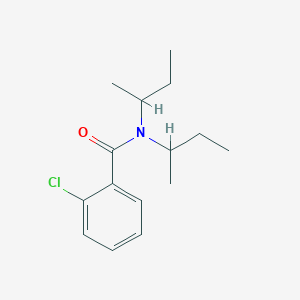
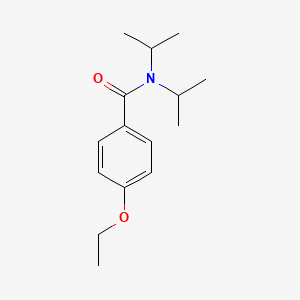
![4-methyl-5-phenyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B10965892.png)
